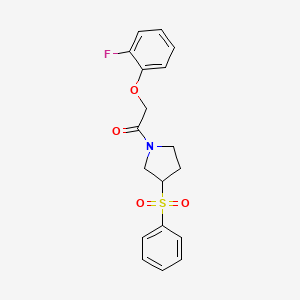

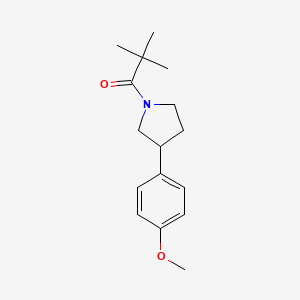

2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as the fluorophenoxy moiety, phenylsulfonyl group, and pyrrolidinyl ethanone structure. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include condensation, substitution, and other organic transformations. For instance, the synthesis of a related alkylaminophenol compound was achieved by the Petasis reaction, followed by various spectroscopic characterizations . Similarly, the synthesis of a complex with a pyrrolidinyl methanone structure involved reactions with thionyl chloride and subsequent condensation with pyrrolidine . These methods suggest that the synthesis of "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" would also require careful selection of reagents and reaction conditions to ensure the correct assembly of the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using various computational methods, including density functional theory (DFT) . Geometrical parameters such as bond lengths and angles can be determined and compared with experimental data such as X-ray diffraction (XRD) . The stability of these molecules can be attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) analysis, where regions of negative and positive charge indicate potential sites for nucleophilic and electrophilic attack, respectively . The carbonyl group is often the most reactive part due to its high electronegativity. Additionally, the presence of substituents like fluorine can significantly influence the reactivity and binding interactions of the molecule, as suggested by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" can be diverse. Vibrational spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the functional groups present and their chemical environment . Theoretical calculations can predict properties such as HOMO and LUMO energies, which are related to the electronic properties of the molecule, and first hyperpolarizability, which is an indicator of nonlinear optical behavior . Additionally, the antimicrobial activities of these compounds and their potential as drugs have been evaluated, showing promising results .

Applications De Recherche Scientifique

Corrosion Inhibition

Schiff bases, similar in structural complexity to "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone," have been evaluated for their efficacy as corrosion inhibitors on carbon steel in acidic environments. These compounds show promising results in protecting metal surfaces against corrosion, acting as mixed (cathodic/anodic) inhibitors. The effectiveness of these inhibitors is linked to their chemical structures, indicating that our compound of interest could potentially serve in corrosion prevention applications in industrial settings (Hegazy et al., 2012).

Fluoroionophores for Metal Ion Detection

Research into fluoroionophores based on diamine-salicylaldehyde derivatives, which share functional similarities with "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone," reveals the potential for these compounds to chelate metal ions like Zn+2 in various solutions. This capability suggests possible applications in the detection and quantification of metal ions, offering a pathway for the development of sensitive and selective sensors for environmental and biological monitoring (Hong et al., 2012).

Radical Scavenging Activity

The study of phenol derivatives, including p-fluorophenol, for their radical scavenging activity, sheds light on the potential antioxidative properties of related compounds. By understanding the electron transfer mechanisms and molecular properties, compounds like "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" could be explored for their ability to act as antioxidants, which is crucial for developing therapeutic agents and in the food industry to prevent oxidative damage (Al‐Sehemi & Irfan, 2017).

Organic Synthesis and Medicinal Chemistry

The versatility in organic synthesis, as demonstrated by the development of pyrazolopyridines and other fused pyridine systems using related ketones, underscores the potential of "2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" in facilitating the synthesis of novel organic compounds. Such methodologies could be beneficial in medicinal chemistry for creating diverse pharmacophores with potential therapeutic applications (Almansa et al., 2008).

Propriétés

IUPAC Name |

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S/c19-16-8-4-5-9-17(16)24-13-18(21)20-11-10-15(12-20)25(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTPGTPROOZWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)

![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)

![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)

![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)